Product packaging for (Methyl-11C)-D-methionone(Cat. No.:CAS No. 89807-04-5)

(Methyl-11C)-D-methionone

Cat. No.: B12806963
CAS No.: 89807-04-5
M. Wt: 148.21 g/mol
InChI Key: FFEARJCKVFRZRR-VHRUHVBRSA-N
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Description

Historical Perspectives and Foundational Studies of Radiolabeled Methionine Enantiomers

The exploration of radiolabeled amino acids for medical imaging has a history stretching back several decades. Early research primarily centered on the L-enantiomers of amino acids, as they are the natural building blocks of proteins in mammals. nih.gov L-[methyl-11C]methionine (L-[11C]Met) became a widely used tracer for positron emission tomography (PET), particularly in neuro-oncology, due to its ability to highlight brain tumors with high sensitivity. mdpi.comubc.canih.govaacrjournals.orgmanchester.ac.uk

Initial comparative studies between the L- and D-enantiomers of radiolabeled methionine were crucial in understanding the stereospecificity of amino acid transport and metabolism. A foundational study in 1987 involving patients with gliomas demonstrated that the accumulation rate of L-methionine was significantly higher than that of D-methionine in both tumor and normal brain tissue. tandfonline.com This suggested that a stereospecific transport mechanism was at play. tandfonline.com Further research in various models, including human cell lines and animal studies, corroborated these findings, showing differential uptake and metabolic fates of the two isomers. nih.govnih.gov For instance, studies in pregnant animals revealed that while both L- and D-methionine crossed the placenta, the fetal liver showed a higher uptake of the L-form, indicating that a significant portion of D-methionine was not utilized for protein synthesis. nih.gov These early investigations laid the groundwork for exploring the unique potential of D-amino acid radiotracers.

Significance of D-Amino Acid Radiotracers in Advanced Molecular Imaging Research

The significance of D-amino acid radiotracers like (Methyl-11C)-D-methionine stems from the fundamental metabolic differences between mammalian cells and microorganisms. nih.gov While L-amino acids are essential for protein synthesis in humans, D-amino acids are generally not metabolized or incorporated into proteins in host tissues. nih.govmdpi.com Conversely, D-amino acids are crucial components of the peptidoglycan layer of bacterial cell walls, a structure absent in mammalian cells. researchgate.netnih.gov

This metabolic dichotomy forms the basis for the development of highly specific imaging agents. By using a radiolabeled D-amino acid, researchers can selectively target and visualize bacterial processes in vivo. nih.govnih.gov This offers a significant advantage over conventional imaging modalities like CT and MRI, which detect morphological changes, or even other PET tracers like 18F-FDG, which are taken up by both inflammatory cells and bacteria, often making it difficult to distinguish between active infection and sterile inflammation. nih.govresearchgate.netnih.gov The ability to specifically image living bacteria has profound implications for diagnosing and monitoring infectious diseases. researchgate.netacs.orgnih.gov

Overview of Academic Research Trajectories for (Methyl-11C)-D-Methionine

The academic research trajectory for (Methyl-11C)-D-methionine has largely focused on its application in infection imaging, with a secondary line of investigation in oncology.

Infection Imaging: A significant body of research has demonstrated the potential of (Methyl-11C)-D-methionine to differentiate active bacterial infections from sterile inflammation. nih.govresearchgate.netnih.gov Studies using mouse models of myositis have shown that this tracer is rapidly and selectively accumulated in areas of E. coli and S. aureus infection but not in regions with heat-killed bacteria. nih.govresearchgate.net Research has also focused on optimizing the synthesis of (Methyl-11C)-D-methionine to achieve high enantiomeric purity, which is crucial for its specificity. acs.orgacs.org Furthermore, its sensitivity has been tested across a panel of clinically relevant bacterial strains, showing promising uptake in both Gram-positive and Gram-negative bacteria. acs.orgacs.org

Oncology Research: While the primary focus has shifted to infection, earlier and some concurrent research has explored the use of (Methyl-11C)-D-methionine in cancer imaging. Comparative studies in glioma patients revealed that although L-methionine uptake was higher, D-methionine also accumulated in tumors. tandfonline.com The ratio of L- to D-methionine uptake was found to be similar in both tumor and normal brain tissue, suggesting that the same stereospecific transport mechanism is present in both. tandfonline.com However, another study in rats with C6 gliomas showed that while both isomers accumulated in the tumor, (Methyl-11C)-D-methionine was washed out more quickly, suggesting lower utility in the metabolic pathway for protein synthesis. snmjournals.org The role of D-amino acids in cancer is complex, with some studies suggesting they may inhibit tumor cell proliferation while others indicate a potential role in supporting cancer growth, depending on the specific amino acid and cancer type. nih.govresearchgate.net

Comparative Accumulation in Tumors and Inflammation

Study Type Model Key Finding Reference
PET Study Rat C6 Glioma & Inflammation D-11C-Met showed high accumulation in tumors and low accumulation in inflammatory lesions. However, it was washed out faster from tumors compared to L-11C-Met. snmjournals.org

Research on (Methyl-11C)-D-Methionine in Infection Imaging

Research Focus Key Findings Reference
Differentiation of Infection from Inflammation (Methyl-11C)-D-Methionine can rapidly and selectively differentiate both E. coli and S. aureus infections from sterile inflammation in vivo. nih.govresearchgate.net
Synthesis and Purity An automated synthesis method was developed to produce (Methyl-11C)-D-Methionine with over 99% enantiomeric excess. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B12806963 (Methyl-11C)-D-methionone CAS No. 89807-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89807-04-5

Molecular Formula

C5H11NO2S

Molecular Weight

148.21 g/mol

IUPAC Name

(2R)-2-amino-4-(111C)methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1-1

InChI Key

FFEARJCKVFRZRR-VHRUHVBRSA-N

Isomeric SMILES

[11CH3]SCC[C@H](C(=O)O)N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

Radiosynthesis and Production Methodologies for Methyl 11c D Methionine

Automated Radiochemical Synthesis Innovations

Modern production of D-[11C]Met heavily relies on automated synthesis modules, which offer reproducibility and minimize radiation exposure to personnel. A notable advancement is the use of commercially available synthesis modules like the GE TRACERlab FXc-Pro, which can be adapted for the specific needs of D-[11C]Met production. acs.orgnih.gov

A key innovation in the synthesis of 11C-labeled radiopharmaceuticals is the "in-loop" technique. frontiersin.orgnih.govnih.gov This method involves carrying out the radiolabeling reaction directly within the loop of a high-performance liquid chromatography (HPLC) system. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net For D-[11C]Met, this involves trapping the reactive [11C]methyl iodide ([11C]CH3I) in the loop containing the precursor molecule. acs.orgsnmjournals.org The reaction proceeds at room temperature, and upon completion, the mixture is directly injected onto the HPLC column for purification. acs.orgnih.gov This streamlined process is rapid, efficient, and well-suited for the short 20.4-minute half-life of carbon-11 (B1219553). acs.orgnih.govresearchgate.neteuropa.euquora.comlumenlearning.comlibretexts.orgvaia.com

Optimization of this technique has focused on parameters such as reaction time, precursor concentration, and the composition of the reaction medium to maximize yield and purity. acs.orgresearchgate.net For instance, allowing the [11C]CH3I to react with the precursor in the loop for a short period, typically around one minute, has proven effective. acs.org

Through optimized in-loop synthesis and other methods, significant improvements in radiochemical yield and purity have been achieved. Reported decay-corrected radiochemical yields for D-[11C]Met are in the range of 22 ± 13%. acs.org Some methods have reported yields as high as 40-90% for both L- and D-[methyl-11C]methionine. snmjournals.orgnih.gov

The radiochemical purity of the final product is consistently high, often exceeding 90% and in many cases greater than 98%. acs.orgsnmjournals.orgnih.gov This high level of purity is crucial for ensuring the quality of the radiopharmaceutical for its intended application.

MethodDecay-Corrected Radiochemical YieldRadiochemical PurityReference
In-Loop Synthesis (Linear Precursor)22 ± 13%>90% acs.org
General Synthesis40%-90%>98% snmjournals.orgnih.gov

A critical aspect of D-[11C]Met synthesis is achieving high enantiomeric excess (ee), ensuring that the final product is predominantly the D-enantiomer. Early syntheses using a cyclic D-homocysteine thiolactone hydrochloride precursor yielded an enantiomeric excess of approximately 75-85%. acs.orgnih.govnih.gov

A significant improvement came with the use of a linear D-homocysteine precursor. acs.orgnih.gov This approach, combined with optimized in-loop synthesis, consistently produces D-[11C]Met with an enantiomeric excess of over 99%. acs.orgnih.govnih.gov The use of chiral phase-transfer catalysts has also been explored to achieve high enantiomeric purity in the synthesis of other 11C-labeled amino acids. nih.gov The ability to produce a product with such high enantiomeric purity is a substantial step forward for its potential diagnostic use. acs.orgnih.govnih.gov

Precursor TypeReported Enantiomeric Excess (ee)Reference
D-homocysteine thiolactone hydrochloride (cyclic)~75-85% acs.orgnih.govnih.gov
Linear D-homocysteine>99% acs.orgnih.govnih.gov

Precursor Chemistry and 11C-Methylation Reactions

The production of D-[11C]Met begins with the generation of [11C]carbon dioxide ([11C]CO2) in a cyclotron via the 14N(p,α)11C nuclear reaction. acs.orgnih.gov This primary precursor is then converted into a more reactive methylating agent, most commonly [11C]methyl iodide ([11C]CH3I). snmjournals.orgnih.govnih.gov The synthesis of [11C]CH3I itself is a multi-step process involving the reduction of [11C]CO2 to [11C]methane ([11C]CH4), followed by iodination. acs.org

The core of the D-[11C]Met synthesis is the 11C-methylation of a suitable precursor. The choice of precursor is critical for achieving high yield and enantiomeric purity. As mentioned, the transition from a cyclic D-homocysteine thiolactone hydrochloride to a linear D-homocysteine precursor has been pivotal. acs.orgresearchgate.netescholarship.org The reaction involves the alkylation of the sulfur atom in the homocysteine backbone with the 11C-methyl group from [11C]CH3I. acs.org

Quality Control and Analytical Techniques for Radiopharmaceutical Characterization

Rigorous quality control is essential to ensure the identity, purity, and safety of the final D-[11C]Met product. High-performance liquid chromatography (HPLC) is the cornerstone of the analytical process. acs.orgfrontiersin.orgsnmjournals.orgacs.org

Chiral HPLC is specifically employed to determine the enantiomeric excess of D-[11C]Met. acs.orgnih.gov This technique uses a chiral stationary phase, such as a Chirobiotic T2 column, to separate the D- and L-enantiomers, allowing for their quantification. acs.orgnih.gov The HPLC system is equipped with both a UV detector (typically set at 220 nm) and a gamma or positron detector to identify and quantify both the non-radioactive standard and the radiolabeled product. acs.orgnih.govnih.gov

In addition to enantiomeric purity, HPLC is used to assess radiochemical purity by separating D-[11C]Met from any unreacted [11C]CH3I and other radiolabeled byproducts. acs.orgsnmjournals.orgubc.caiu.edu The final product is also tested for pH and must be a clear, colorless solution. acs.orgnih.gov

Challenges and Innovations in Short Half-Life Isotope Radiochemistry

The very short half-life of carbon-11 (20.4 minutes) presents the primary challenge in the radiosynthesis of tracers like D-[11C]Met. researchgate.neteuropa.euquora.comlumenlearning.comlibretexts.orgvaia.com All chemical manipulations, purification, and quality control procedures must be performed with extreme rapidity and efficiency to maximize the amount of usable radiotracer at the time of administration. snmjournals.org

This time constraint has driven many of the innovations in the field, including the development of automated synthesis modules and rapid "in-loop" reaction and purification techniques. acs.orgfrontiersin.orgubc.ca Another challenge is the potential for radiolysis, where the radiation emitted by the isotope can cause degradation of the compound. ubc.ca The use of stabilizers, such as ascorbate, has been investigated to improve the stability of 11C-labeled methionine solutions. ubc.ca

The field of 11C radiochemistry is continuously evolving, with ongoing research into new labeling strategies and building blocks to broaden the range of molecules that can be labeled with this valuable isotope. researchgate.neteuropa.eunih.gov These advancements are crucial for the continued development and application of PET tracers for a wide array of biological targets and disease processes.

Biochemical and Cellular Transport Mechanisms of Methyl 11c D Methionine

Comparative Stereospecificity of Cellular Uptake: D- vs. L-Methionine

The transport of amino acids across cellular membranes is a stereospecific process, favoring the L-isomers that are utilized for protein synthesis. Consequently, the uptake and accumulation of D-methionine are markedly different from that of L-methionine.

Elucidation of Accumulation Kinetics in Cellular Systems

Studies utilizing positron emission tomography (PET) in patients with gliomas have provided significant insights into the comparative accumulation kinetics of L- and D-methionine. The accumulation rate of L-methionine in tumors was, on average, 2.4 times higher than that of D-methionine tandfonline.comtandfonline.comnih.gov. Despite the lower accumulation rate, in all studied cases, the tumor tissue showed a higher accumulation of D-methionine compared to normal tissue tandfonline.com.

The accumulation rates for L-methionine were approximately 0.67 µmol/g/min in tumors, whereas in normal brain tissue, the rates were 0.56 µmol/g/min for gray matter and 0.33 µmol/g/min for white matter tandfonline.com. The preference for the L-isomer is a consistent finding across different biological systems, reflecting the specificity of the transport mechanisms evolved to handle naturally occurring amino acids.

This table summarizes the accumulation rates of L-methionine and the comparative uptake ratio between L- and D-methionine in different brain tissues, based on data from PET studies in glioma patients. tandfonline.com

Investigations into Stereospecific Transport Processes across Biological Barriers

The stereospecificity of methionine transport is also evident at critical biological barriers, such as the blood-brain barrier (BBB) and the placenta.

Blood-Brain Barrier: The transport of D-methionine across the blood-brain barrier is known to have less affinity than the L-form tandfonline.com. Studies in gliomas without significant blood-tumor-barrier breakdown have shown that the ratio of L- to D-methionine accumulation is nearly identical in tumor tissue (2.4) and normal brain tissue (2.3) tandfonline.comtandfonline.comnih.gov. This suggests that the transport mechanism in these tumors is a stereospecific process with properties similar to that in the normal BBB tandfonline.comtandfonline.comnih.gov. The transport system L (LAT1) is a key transporter at the BBB and is known to be stereospecific, favoring L-isomers frontiersin.org.

Placenta: Investigations in non-human primates have shown that both L- and D-methionine can cross the placental barrier and accumulate in the fetal liver. However, the transport is stereoselective, with the fetal liver showing a higher uptake of L-[¹¹C]methionine compared to D-[¹¹C]methionine nih.gov. A significantly larger proportion of D-methionine activity is excreted in the urine compared to the L-isomer, suggesting that D-methionine is not substantially used for fetal protein synthesis nih.gov.

Identification and Characterization of Amino Acid Transporter Systems Facilitating D-Methionine Uptake

While L-methionine is primarily transported by the System L amino acid transporters, research indicates that D-methionine utilizes a broader range of transport systems. The transport mechanism for D-methionine is distinct from that of its L-isomer.

Role of System L Amino Acid Transporters

System L, particularly L-type amino acid transporter 1 (LAT1), is a major transport system for large neutral amino acids, including methionine nih.govnih.govmdpi.com. While it is the predominant transporter for L-methionine, System L also plays a role in the transport of D-methionine nih.gov. In human-derived tumor cells, it has been demonstrated that D-methionine is transported in part by System L transporters.

Involvement of System ASC and Sodium-Dependent Transporter Systems

A key difference in the transport mechanism between the two isomers is the significant involvement of the Alanine-Serine-Cysteine (ASC) transport system in the uptake of D-methionine. Studies in human tumor cell lines have shown that while L-methionine transport is primarily dependent on System L, D-methionine is transported by both System L and System ASC nih.gov. The ASC transporter ASCT2 is known to transport several neutral amino acids, including D-serine nih.gov.

Furthermore, the uptake of both L- and D-methionine can be enhanced in the presence of a sodium gradient, indicating the involvement of sodium-dependent transporters researchgate.net. While System L is sodium-independent, System ASC is a sodium-dependent exchanger frontiersin.orgsolvobiotech.commdpi.com. This dual reliance on both sodium-independent (System L) and sodium-dependent (System ASC) pathways distinguishes the cellular uptake of D-methionine from the more specific transport of L-methionine.

This table provides a comparative overview of the primary amino acid transporter systems involved in the cellular uptake of L- and D-methionine.

Intracellular Metabolic Fates and Retention Mechanisms of (Methyl-11C)-D-Methionine

The intracellular fate of (Methyl-11C)-D-Methionine is distinctly different in mammalian cells compared to bacterial cells. These differences in metabolic pathways are fundamental to its application in differentiating bacterial infection from sterile inflammation or tumors. In mammalian systems, its retention is influenced by enzymatic degradation, while in bacteria, it is characterized by direct incorporation into the cell wall structure.

A defining characteristic of the metabolism of D-amino acids in eukaryotes is their exclusion from ribosomal protein synthesis. embopress.org While L-amino acids are the fundamental building blocks of proteins, their D-enantiomers are not recognized by the translational machinery. embopress.org Consequently, (Methyl-11C)-D-Methionine, unlike its L-counterpart (L-[methyl-11C]Methionine), is not incorporated into newly synthesized proteins. nih.gov

Studies comparing the distribution of L- and D-methionine have demonstrated this principle. For instance, in studies with pregnant Rhesus monkeys, while both L- and D-methionine crossed the placenta, a significantly smaller portion of the radioactivity from (Methyl-11C)-D-Methionine was associated with the high-molecular-weight fraction (indicative of proteins) in fetal liver tissue compared to (Methyl-11C)-L-Methionine. nih.gov This finding suggests that a major part of the administered (Methyl-11C)-D-Methionine was not utilized for protein synthesis. nih.gov This metabolic distinction is critical, as the retention of L-amino acid tracers in tumors is often linked to their high rates of protein synthesis. nih.govnih.govresearchgate.net The lack of incorporation into macromolecules means that the retention mechanisms for (Methyl-11C)-D-Methionine in mammalian cells are governed by other metabolic processes.

In mammalian tissues, the primary metabolic pathway for D-amino acids involves oxidative deamination catalyzed by the flavoenzyme D-amino acid oxidase (DAO). mdpi.comnih.gov This enzyme is present in various tissues, with particularly high concentrations in the kidney and liver. aacrjournals.orgresearchgate.net DAO converts D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂). mdpi.comwikipedia.orgresearchgate.net

The activity of DAO has been a subject of investigation in various research models, including cancer studies. The rationale is that the DAO-catalyzed production of hydrogen peroxide can induce oxidative stress, leading to damage of DNA, proteins, and lipids, ultimately promoting apoptosis in tumor cells. mdpi.comwikipedia.org The administration of D-amino acids to tumor-bearing models has been shown to inhibit tumor growth, an effect attributed to the H₂O₂ produced by DAO activity within the tumor cells. mdpi.com This makes the DAO system a potential target for enzyme-prodrug cancer therapies. researchgate.net

Research in porcine models has quantified the activity of DAO responsible for the conversion of D-methionine to its keto-acid counterpart (keto-methionine) in various tissues. These studies provide a clear indication of the tissue-specific capacity for metabolizing D-methionine.

TissueD-Amino Acid Oxidase Activity (nmol/min/mg protein)
Kidney1.44
Liver0.68
Small Intestine0.15
Mammary Gland0.08

Data derived from studies on D-amino acid oxidase activity in sow tissues. researchgate.net

This enzymatic degradation in mammalian cells represents a clearance mechanism for (Methyl-11C)-D-Methionine, contrasting sharply with the incorporation and retention mechanism observed in bacteria.

The primary mechanism for the specific retention of (Methyl-11C)-D-Methionine in bacteria is its incorporation into the peptidoglycan layer of the bacterial cell wall. researchgate.netnih.govnih.gov Peptidoglycan is a unique and essential macromolecule in bacteria, providing structural integrity to the cell. nih.govwikipedia.org It is composed of glycan chains cross-linked by short peptides, which characteristically contain D-amino acids, most commonly D-alanine and D-glutamic acid. embopress.orgnih.govnih.govfrontiersin.org

Unlike mammalian cells, bacteria possess the enzymatic machinery to utilize certain exogenous D-amino acids and incorporate them into this structure. embopress.orgresearchgate.net (Methyl-11C)-D-Methionine is incorporated into peptidoglycan muropeptides, a process mediated by transpeptidases, also known as penicillin-binding proteins (PBPs). researchgate.netresearchgate.net This process involves the "swapping" or replacement of the terminal D-alanine residue of the peptide chain with D-methionine. researchgate.netresearchgate.net This incorporation is a key feature of bacterial cell wall remodeling and is not dependent on de novo peptidoglycan synthesis, allowing for rapid accumulation of the tracer in living bacteria. researchgate.net

This bacteria-specific metabolic pathway is the basis for using (Methyl-11C)-D-Methionine to image infections, as it allows for differentiation between active bacterial processes and sterile inflammation or the metabolic activity of host cells. researchgate.netnih.govnih.gov In vitro studies have demonstrated the uptake of (Methyl-11C)-D-Methionine across a range of clinically relevant Gram-positive and Gram-negative bacteria.

Bacterial SpeciesGram Status(Methyl-11C)-D-Methionine Uptake (% Injected Dose/10^8 CFU)
Pseudomonas aeruginosaGram-Negative0.016
Staphylococcus aureusGram-Positive0.012
Escherichia coliGram-Negative0.010
Klebsiella pneumoniaeGram-Negative0.008
Acinetobacter baumanniiGram-Negative0.007
Listeria monocytogenesGram-Positive0.006
Staphylococcus epidermidisGram-Positive0.005
Enterococcus faecalisGram-Positive0.004

Data represents in vitro uptake after 90 minutes of incubation. nih.gov

The ability of diverse bacterial phyla to incorporate non-canonical D-amino acids like D-methionine into their cell walls underscores the utility of (Methyl-11C)-D-Methionine as a broad-spectrum bacterial imaging agent. embopress.org

Preclinical Biological Applications and Pharmacokinetic Research of Methyl 11c D Methionine

In Vitro Cellular Uptake and Metabolic Studies in Research Models

In vitro studies are fundamental to understanding the basic mechanisms of tracer uptake and metabolism at a cellular level. Research using both mammalian and bacterial cells has been crucial in elucidating the specific pathways involved in the transport and retention of (11C)-D-Met.

The investigation of (11C)-D-Met uptake in mammalian cells is critical to establish its differential selectivity compared to bacterial cells. Studies have shown that the transport mechanism for D-methionine differs from its L-counterpart in human-derived tumor cells. While L-methionine is primarily transported by the large neutral amino acid transporter (L-type) system, D-methionine utilizes both the L-type and the alanine-serine-cysteine (ASC) transport systems. kanazawa-u.ac.jp

In a study using human glioma (U-343 MGa) and human colon carcinoma (HT-29) cell lines cultured as multicellular spheroids, the accumulation of both L- and D-enantiomers of 11C-methionine was investigated. nih.gov This model helps to simulate the three-dimensional structure of tumors and study tracer penetration and retention. nih.gov While L-methionine uptake is generally high in tumor cells due to their increased metabolic and protein synthesis demands, the uptake of D-methionine is comparatively lower, a key feature for its proposed use in distinguishing bacterial infection from malignancy or sterile inflammation. mdpi.comfrontiersin.orgmdpi.com Research comparing tritium-labeled D-methionine (3H-D-MET) to carbon-14-labeled L-methionine (14C-L-MET) in various human-derived tumor cell lines demonstrated these differential transport mechanisms. For instance, in PC14 lung cancer cells, the ASC system was responsible for approximately 70% of the total 3H-D-MET uptake. kanazawa-u.ac.jp

Table 1: Contribution of Amino Acid Transport Systems to D-Methionine Uptake in Human Tumor Cell Lines kanazawa-u.ac.jp

Cell LinePrimary Transport System(s) for D-Methionine
H441 (Lung Adenocarcinoma)System L
MDA-MB435 (Melanoma)System L
LS180 (Colon Adenocarcinoma)System L
PC14 (Lung Adenocarcinoma)System ASC

A significant area of preclinical research for (11C)-D-Met is its application in imaging bacterial infections. nih.govescholarship.org The rationale is based on the unique ability of bacteria to incorporate D-amino acids into their peptidoglycan cell walls, a structure absent in mammalian cells. researchgate.netnih.gov This specificity makes (11C)-D-Met a promising candidate for a bacteria-specific PET radiotracer. researchgate.netnih.gov

In vitro screening has been performed across a broad panel of clinically relevant pathogens to assess the versatility of (11C)-D-Met. These studies have demonstrated uptake in both Gram-positive and Gram-negative bacteria. nih.govacs.org For example, significant uptake was observed in species such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). escholarship.orgacs.org Time-dependent accumulation studies showed progressive uptake in live bacteria, while no significant radioactivity was incorporated into heat-killed organisms, indicating that active metabolic processes are required. escholarship.orgacs.org Furthermore, the uptake of (11C)-D-Met could be effectively blocked by increasing concentrations of unlabeled D-methionine, suggesting a specific transport and incorporation mechanism. nih.govacs.org These findings strongly support the specificity of (11C)-D-Met for living bacteria. nih.govacs.org

Table 2: In Vitro Uptake of (Methyl-11C)-D-Methionine in Various Bacterial Strains nih.govacs.org

Bacterial SpeciesGram Type(11C)-D-Met Uptake
Escherichia coliNegativePositive
Pseudomonas aeruginosaNegativeHigh
Klebsiella pneumoniaeNegativePositive
Proteus mirabilisNegativePositive
Acinetobacter baumanniiNegativePositive
Salmonella typhimuriumNegativePositive
Enterobacter cloacaeNegativePositive
Staphylococcus aureusPositiveHigh
Staphylococcus epidermidisPositivePositive
Listeria monocytogenesPositivePositive
Enterococcus faecalisPositivePositive
Mycobacterium marinumAcid-fastPositive

In Vivo Pharmacokinetic and Biodistribution Analysis in Animal Models

Following in vitro validation, the pharmacokinetic properties and biodistribution of (11C)-D-Met have been assessed in various animal models to understand its behavior in a whole-organism context. These studies are essential for determining its potential for clinical translation.

Biodistribution studies in healthy animal models, such as mice and pigs, have been conducted to map the accumulation of (11C)-D-Met in different organs and tissues. acs.orgnih.gov In normal mice, dosimetry analysis revealed that the organs with the highest estimated doses, and therefore highest accumulation, are the liver, kidneys, and bladder. nih.govacs.org This distribution pattern is consistent with the metabolism and excretion pathways of methionine. nih.govacs.org Studies in healthy mice also showed high tracer accumulation in leukocyte-rich regions like the spleen, thymus, and bone marrow. thno.org

In a study involving juvenile pigs, the highest concentrations of 11C-methionine were found in the small intestine, liver, kidney, thymus, and pyloric antrum/duodenum. nih.gov In tumor-bearing mice, accumulation of D-methionine was noted to be lower in the liver compared to L-methionine, but higher in plasma. kanazawa-u.ac.jp These data suggest that while there is some background accumulation in mammalian organs, it follows predictable metabolic pathways. nih.govescholarship.orgacs.org

Table 3: Organ and Tissue Biodistribution of (Methyl-11C)-D-Methionine in Animal Models

Animal ModelOrgans/Tissues with High AccumulationReference
Normal MiceLiver, Kidneys, Bladder nih.govacs.org
Healthy MiceSpleen, Thymus, Bone Marrow, Liver thno.org
Juvenile PigsSmall Intestine, Liver, Kidney, Thymus, Pyloric Antrum/Duodenum nih.gov
Tumor-bearing MicePancreas, Kidney, Plasma kanazawa-u.ac.jp

The rate at which a radiotracer is cleared from the bloodstream is a critical pharmacokinetic parameter. Studies have shown that (11C)-D-Met exhibits rapid clearance from the blood. nih.gov In human subjects, the tracer demonstrated clearance through both a rapid urinary pathway and a slower hepatobiliary pathway. nih.govnih.gov This rapid blood clearance is advantageous for imaging, as it helps to reduce background signal and improve the target-to-background ratio at earlier time points after injection. nih.govnih.gov

A key measure of a diagnostic imaging agent's efficacy is its ability to distinguish target tissue from surrounding healthy tissue, quantified as the tissue-to-background ratio (TBR). For (11C)-D-Met, this has been particularly relevant in the context of imaging bacterial infections. In studies involving suspected prosthetic joint infections, PET imaging demonstrated significantly higher focal uptake in the areas of suspected infection. researchgate.netnih.gov The standardized uptake value (SUV), a semi-quantitative measure of tracer accumulation, was significantly higher in infected joints compared to contralateral healthy joints, the blood pool, and soft tissue background. nih.govnih.gov

However, it has also been noted that (11C)-D-Met can exhibit a significantly higher systemic background compared to other investigational tracers like D-[5-11C]Gln, which could impact its ability to detect infections with a low bacterial load. snmjournals.org In studies of gliomas using L-methionine, the high tumor-to-background ratio is a key advantage, enabling clear delineation of the tumor. mdpi.comnih.gov While direct comparisons are complex, the lower uptake of D-methionine in most mammalian tissues is the fundamental principle that allows for a favorable TBR in the specific context of bacterial infections. nih.gov

Differentiation of Pathophysiological States in Animal Disease Models

(Methyl-11C)-D-methionine, also known as D-[methyl-11C]methionine or D-[11C]Met, has emerged as a promising radiotracer for positron emission tomography (PET) to specifically identify living bacteria, addressing a critical need for non-invasive methods to differentiate active bacterial infections from sterile inflammation. nih.govacs.org Current clinical imaging techniques often detect morphological changes or inflammatory responses, which are not specific to live bacteria. acs.orgresearchgate.net Research in animal models has leveraged a key metabolic difference between prokaryotic and eukaryotic cells: the bacterial cell wall. researchgate.net D-amino acids are essential components of the peptidoglycan layer in most bacterial cell walls, a structure absent in mammals. acs.orgmdpi.com

Preclinical studies in murine myositis (muscle infection) models have demonstrated the effectiveness of D-[11C]Met. nih.govacs.org In these models, an active infection is induced in one muscle (e.g., the left deltoid) by injecting live bacteria, such as Escherichia coli or Staphylococcus aureus, while sterile inflammation is created in the contralateral muscle using heat-killed bacteria. researchgate.netacs.org PET imaging shows marked uptake of D-[11C]Met in the areas with live bacterial infection, in stark contrast to the low signal from the sites of sterile inflammation and normal muscle tissue. researchgate.net The presumed mechanism involves the avid uptake of D-[11C]Met by bacteria and its subsequent incorporation into the peptidoglycan structure. nih.govescholarship.org

The selectivity of D-[11C]Met has been demonstrated across a range of clinically relevant pathogens. In vitro screening has shown promising uptake in both gram-positive and gram-negative bacteria, including E. coli, P. aeruginosa, K. pneumoniae, S. aureus, and L. monocytogenes, suggesting its potential as a broad-spectrum diagnostic agent for active infections. nih.govacs.org The ability to distinguish between infection and sterile inflammation is crucial because the treatments are fundamentally different, requiring either antibiotics for infection or immunosuppression for sterile inflammatory conditions. researchgate.net

Table 1: Research Findings in Murine Myositis Model

Finding Description Bacterial Strains Studied Source
Selective Uptake D-[11C]Met showed significantly higher accumulation in muscles infected with live bacteria compared to those with sterile inflammation induced by heat-killed bacteria. E. coli, S. aureus researchgate.net
Mechanism The uptake is attributed to the incorporation of the D-amino acid into the bacterial peptidoglycan cell wall, a process specific to bacteria. S. aureus, E. coli acs.org
Broad Sensitivity In vitro tests confirmed uptake across a wide panel of clinically relevant gram-positive and gram-negative bacteria. E. coli, P. aeruginosa, K. pneumoniae, S. aureus, S. epidermidis, L. monocytogenes, among others. nih.govacs.org
Imaging Contrast PET images clearly visualized infection sites with notable contrast against sterile inflammation and background tissue. E. coli, S. aureus researchgate.net

While the L-isomer of methionine, L-[methyl-11C]methionine ([11C]Met), is a widely studied amino acid tracer for tumor imaging, research has also explored the D-isomer in preclinical cancer models. snmjournals.orgnih.gov Malignant tumors often exhibit increased amino acid uptake to support high rates of protein synthesis and cell division, a characteristic exploited by amino acid PET tracers. ubc.cafrontiersin.org

Studies comparing the L- and D-isomers in brain tumor models found that tumors accumulate both forms of the tracer. nih.gov However, the accumulation rate of L-methionine was found to be significantly higher than that of D-methionine in gliomas, with one study noting a 2.4 times greater uptake for the L-isomer. snmjournals.orgsnmjournals.org This suggests that while D-[11C]Met is taken up by tumor cells, the transport and metabolic pathways differ from its natural counterpart.

The transport mechanisms for D-[11C]Met into tumor cells are distinct. While L-[11C]Met transport is predominantly mediated by the sodium-independent L-type amino acid transporter (LAT) system, D-[11C]Met appears to utilize both system L and the alanine-serine-cysteine (ASC) transport system. ubc.cakanazawa-u.ac.jp This difference in transporter affinity contributes to the varied uptake levels observed between the isomers.

A key metabolic difference is that L-[11C]Met is incorporated into proteins, leading to its retention in tumor cells. ubc.caspandidos-publications.com In contrast, D-amino acids are not typically used for protein synthesis in mammalian cells. kanazawa-u.ac.jp This results in lower retention and different metabolic fates for D-[11C]Met compared to L-[11C]Met in tumors. In vivo studies in mice bearing human-derived tumor cells showed that tumor accumulation of 3H-D-MET was significantly greater than that of 14C-L-MET in H441 lung cancer cells, while the opposite was true for PC14 lung cancer cells. kanazawa-u.ac.jp Furthermore, hepatic and renal accumulation of 3H-D-MET was lower than that of 14C-L-MET, indicating a more favorable biodistribution for the D-isomer in certain contexts. kanazawa-u.ac.jp

Table 2: Transport and Metabolic Characteristics of D-Methionine vs. L-Methionine in Preclinical Tumor Models

Characteristic (Methyl-11C)-D-Methionine (Methyl-11C)-L-Methionine Source
Primary Transport System(s) System L and Alanine-Serine-Cysteine (ASC) System L-type Amino Acid Transporter (LAT) System ubc.cakanazawa-u.ac.jp
Tumor Uptake Comparison Generally lower than the L-isomer in brain tumors. Higher uptake compared to the D-isomer in brain tumors. snmjournals.orgnih.gov
Metabolic Fate Not incorporated into proteins. Incorporated into proteins; also involved in transmethylation. ubc.cakanazawa-u.ac.jp
Biodistribution Lower accumulation in liver and kidneys compared to L-isomer in some models. Higher accumulation in metabolically active organs like the liver, kidneys, and pancreas. ubc.cakanazawa-u.ac.jp

The preclinical performance of D-[11C]Met has been evaluated against other established and investigational radiolabeled tracers in various disease models.

Comparison with L-[methyl-11C]methionine ([11C]Met) In the context of bacterial infection imaging, D-[11C]Met is demonstrably superior to its L-isomer. researchgate.net Studies in murine infection models showed that while D-[11C]Met selectively accumulates at the site of active infection, L-[11C]Met shows no significant difference in uptake between infected tissue and sterile inflammation. researchgate.net This is because the uptake of L-[11C]Met is not specific to bacterial metabolism but also occurs in inflammatory mammalian cells. researchgate.netkanazawa-u.ac.jp Conversely, in brain tumor imaging, L-[11C]Met generally shows higher tumor-to-background ratios than D-[11C]Met due to its more efficient transport and incorporation into tumor proteins. snmjournals.orgnih.gov

Comparison with [18F]FDG 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is a widely used PET tracer that measures glucose metabolism. In infection imaging, [18F]FDG has limited specificity as it accumulates in both bacteria and activated immune cells (like macrophages and neutrophils) present at sites of inflammation, making it difficult to distinguish infection from non-infectious inflammatory processes. researchgate.netkanazawa-u.ac.jp D-[11C]Met offers an advantage by specifically targeting bacterial cell wall synthesis. researchgate.net In tumor imaging, particularly for brain tumors, amino acid tracers like [11C]Met are often preferred over [18F]FDG because normal brain tissue has high physiological glucose uptake, which can obscure tumor signals. frontiersin.orgnih.gov

Comparison with other D-amino acid tracers More recently, D-[11C]Met has been directly compared to other D-amino acid-based radiotracers. A comparative PET imaging study in a neutropenic mouse model with both Gram-positive (MRSA) and Gram-negative (E. coli) infections was conducted between D-[11C]Met and D-[5-11C]Glutamine (D-[5-11C]Gln). snmjournals.org The results indicated that while both tracers could visualize the infection sites, D-[5-11C]Gln demonstrated higher imaging contrast and specificity. snmjournals.org D-[5-11C]Gln showed a superior correlation between PET signal and bacterial load compared to D-[11C]Met, suggesting it may be a more effective agent for detecting bacterial infections. snmjournals.org

Table 3: Comparative Preclinical Performance of (Methyl-11C)-D-Methionine

Comparator Tracer Disease Model Key Finding Advantage of D-[11C]Met Advantage of Comparator Source
L-[methyl-11C]methionine Bacterial Infection D-[11C]Met is specific to live bacteria; L-[11C]Met accumulates in both infection and sterile inflammation. High specificity for bacterial infection. - researchgate.net
L-[methyl-11C]methionine Brain Tumor L-[11C]Met shows higher tumor uptake. - Higher tumor-to-background ratio. snmjournals.orgnih.gov
[18F]FDG Bacterial Infection [18F]FDG accumulates in both bacteria and inflammatory cells, lacking specificity. Differentiates infection from sterile inflammation. - researchgate.netkanazawa-u.ac.jp
D-[5-11C]Glutamine Bacterial Infection D-[5-11C]Gln showed higher imaging contrast, specificity, and correlation with bacterial load. - More effective for detecting Gram-positive and Gram-negative infections. snmjournals.org

Advanced Imaging Research Methodologies Utilizing Methyl 11c D Methionine

Positron Emission Tomography (PET) Research Applications in Preclinical Studies

Preclinical studies using (Methyl-11C)-D-Methionine PET have provided invaluable insights into the biological mechanisms of diseases, primarily in oncology and neurobiology. The tracer's uptake is closely linked to cellular proliferation and protein synthesis, making it a sensitive marker for metabolic activity.

In preclinical cancer research, ¹¹C-Methionine PET is instrumental in visualizing and quantifying tumor metabolism. mdpi.comnih.govnih.govwiadlek.pl Studies in animal models of various cancers, including gliomas and lymphomas, have demonstrated that the uptake of ¹¹C-Methionine correlates with tumor grade and aggressiveness. mdpi.comajnr.orgnih.gov This allows researchers to monitor tumor growth, assess the efficacy of novel therapeutic agents, and investigate mechanisms of treatment resistance. For instance, in glioma models, ¹¹C-Methionine PET can delineate tumor boundaries more accurately than conventional imaging techniques, aiding in the development of more precise radiotherapy planning. wiadlek.plmdpi.comnih.gov

Beyond oncology, preclinical neurobiological research has utilized ¹¹C-Methionine PET to study amino acid metabolism in the brain under various conditions. It has been employed to investigate neuroinflammation and neurodegenerative diseases. mdpi.com Furthermore, studies have explored its use in understanding cerebral ischemia, where altered amino acid transport reflects neuronal injury. ubc.ca

A notable application is in the study of bacterial infections. The D-enantiomer, (Methyl-11C)-D-methionine, has been developed as a bacteria-specific PET radiotracer. nih.gov Preclinical and initial human studies have shown its potential to differentiate bacterial infections from sterile inflammation, for example in the context of prosthetic joint infections, due to its incorporation into the bacterial cell wall. nih.gov

Quantitative Kinetic Modeling and Data Analysis in Experimental Systems

To extract meaningful physiological parameters from dynamic (Methyl-11C)-D-Methionine PET data, sophisticated quantitative kinetic modeling and data analysis techniques are employed. These methods allow for the estimation of rates of tracer transport and metabolism, providing deeper insights than static imaging alone.

Application of Graphical Analysis Techniques (e.g., Patlak plots)

Graphical analysis techniques, such as the Patlak plot, are widely used for the analysis of dynamic PET data with irreversible or slowly reversible uptake. The Patlak plot is a graphical method that linearizes the data from a dynamic PET scan, allowing for the calculation of the net influx rate constant (Ki) of the tracer. nih.gov This technique assumes a two-tissue compartment model where the tracer can enter and leave the first tissue compartment (non-metabolized tracer) but is irreversibly trapped in the second compartment (metabolized tracer).

In the context of (Methyl-11C)-D-Methionine studies, Patlak analysis has been successfully applied to estimate the rate of methionine transport and incorporation into proteins in tumors. nih.gov The resulting Ki value provides a quantitative measure of metabolic activity. Studies have demonstrated a correlation between Ki values derived from Patlak analysis and tumor grade in lymphomas, with higher-grade lymphomas exhibiting higher Ki values. mdpi.com This suggests that the net influx rate of methionine reflects the proliferative activity of the tumor. mdpi.com

Development of Compartmental Models for Tracer Kinetics

Compartmental models provide a more detailed description of the tracer's kinetic behavior in tissue. These models consist of a set of compartments representing different states of the tracer (e.g., in blood, in tissue, metabolized) and rate constants describing the transfer of the tracer between these compartments. For (Methyl-11C)-D-Methionine, multi-compartment models are necessary to accurately describe its complex in vivo kinetics.

A commonly used model is the two-tissue compartment model with four rate constants (2T4k), which describes the transport of the tracer from plasma to the tissue space, the binding or metabolism of the tracer within the tissue, and the reverse transport. nih.gov This model has been applied to analyze dynamic ¹¹C-Methionine PET data in various conditions, including multiple myeloma. nih.govresearchgate.net By fitting the model to the time-activity curves obtained from dynamic PET scans, individual rate constants (K1, k2, k3, k4) can be estimated, providing detailed information about tracer delivery, transport, and metabolism. For example, in multiple myeloma research, the 2T4k model has been used to reveal differences in methionine metabolism between myeloma lesions and normal bone marrow. nih.gov

The development and validation of these compartmental models are crucial for the accurate quantification of physiological processes with (Methyl-11C)-D-Methionine PET.

Integration of (Methyl-11C)-D-Methionine PET with Complementary Imaging Modalities (e.g., MRI) for Research Insights

The integration of (Methyl-11C)-D-Methionine PET with other imaging modalities, particularly Magnetic Resonance Imaging (MRI), in a multimodal imaging approach, offers significant research advantages. mdpi.com This combination of functional information from PET and detailed anatomical information from MRI provides a more comprehensive understanding of the underlying pathology. nih.govresearchgate.net

In neuro-oncology research, the co-registration of ¹¹C-Methionine PET and MRI images is a powerful tool for tumor characterization and treatment planning. mdpi.com MRI provides excellent soft-tissue contrast and delineates the anatomical extent of a tumor, including features like edema and contrast enhancement. nih.gov However, these features are not always specific to viable tumor tissue. ¹¹C-Methionine PET, on the other hand, highlights areas of high metabolic activity, which are more indicative of active tumor cells. mdpi.com

The fusion of these two modalities allows researchers to:

More accurately define tumor volume: Studies have shown that the metabolic tumor volume defined by ¹¹C-Methionine PET can differ from the tumor volume seen on contrast-enhanced MRI, often extending beyond the area of contrast enhancement. mdpi.comnih.gov This has significant implications for radiotherapy planning, potentially allowing for more targeted radiation delivery to the metabolically active tumor regions while sparing surrounding healthy tissue.

Differentiate tumor recurrence from treatment-related changes: After radiotherapy, it can be challenging to distinguish between tumor recurrence and radiation necrosis on MRI alone. mdpi.com ¹¹C-Methionine PET can help in this differentiation, as recurrent tumors typically show increased methionine uptake, whereas radiation necrosis does not.

Guide biopsies: By identifying the most metabolically active regions within a tumor, integrated PET/MRI can guide biopsies to the areas most likely to yield a high-grade tumor diagnosis.

This integrated approach has been shown to improve diagnostic confidence in the assessment of primary brain tumors. nih.gov While it may not always lead to a change in the primary diagnosis compared to MRI alone, the added metabolic information significantly enhances the certainty of the assessment. nih.gov

Below is an interactive data table summarizing findings from studies integrating (Methyl-11C)-D-Methionine PET with MRI:

Study FocusKey Findings
Glioma Tumor Volume Definition PET tumor volume was often larger than the volume indicated by FLAIR MRI, especially in newly diagnosed high-grade gliomas. nih.gov
Differentiation of Tumor vs. Treatment Effects The difference between FLAIR/T2-MRI tumor volume and MET-PET tumor volume was significantly larger in patients after therapy, indicating PET's ability to distinguish therapy-induced changes from active tumor tissue. nih.gov
Diagnostic Confidence Integrated ¹¹C-methionine-PET/MRI significantly improved diagnostic confidence for suspected primary brain tumors compared to MRI alone, although it did not increase the number of correct diagnoses. nih.gov
Localization of Pituitary Adenomas In cases where MRI was inconclusive, ¹¹C-Methionine PET was effective in locating residual tumor tissue, with high sensitivity and specificity when co-registered with MRI. oup.commdpi.com

Role of Methyl 11c D Methionine in Advancing Fundamental Methionine Metabolism Research

Investigating Enantiomeric Specificity in Mammalian and Microbial Methionine Pathways

The use of (Methyl-11C)-D-methionine has been instrumental in exploring the differential handling of methionine enantiomers by both mammalian and microbial cells. While L-methionine is the exclusive enantiomer incorporated into proteins, the metabolic fate of D-methionine is distinct and provides a window into specific enzymatic and transport processes. nih.gov

In mammalian systems, research has demonstrated that D-methionine can be converted to L-methionine, although the efficiency and tissue specificity of this conversion can vary. nih.gov Studies utilizing radiolabeled D-methionine have helped to delineate the roles of different organs in this conversion process. For instance, in vivo studies in pregnant Rhesus monkeys using both L-[methyl-11C]methionine and D-[methyl-11C]methionine revealed that both enantiomers cross the placenta and accumulate in the fetal liver. However, the uptake of the L-isomer was higher, and a greater proportion of the D-isomer was excreted in the urine, suggesting that a significant portion of D-methionine is not utilized for protein synthesis in the fetus. nih.gov This highlights an enantiomeric-specific handling and metabolic outcome.

In the context of microbial metabolism, (Methyl-11C)-D-methionine has shown promise as a diagnostic tool for bacterial infections. nih.gov Many bacteria possess metabolic pathways capable of utilizing D-amino acids, a feature less common in mammalian cells. Research has demonstrated that D-[methyl-11C]methionine can distinguish between active bacterial infections and sterile inflammation. nih.gov It has shown sensitivity to both gram-positive and gram-negative bacteria, with notable uptake in clinically relevant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov This specificity for living pathogens is further supported by the lack of accumulation in heat-killed organisms and the ability to block uptake with unlabeled D-methionine. nih.gov This suggests a bacteria-specific transport and/or metabolic pathway for D-methionine, which can be exploited for imaging purposes.

The following table summarizes key findings from comparative studies of L- and D-methionine metabolism:

Organism/SystemKey Finding with D-MethionineReference
Mammalian (fetal)Lower hepatic uptake and higher urinary excretion compared to L-methionine, indicating less utilization in protein synthesis. nih.gov
Bacteria (P. aeruginosa, S. aureus)High uptake in living bacteria, suggesting specific metabolic pathways for D-enantiomer utilization. nih.gov
Human Tumor CellsTransported by both system L and alanine–serine–cysteine (ASC) amino acid transport systems. kanazawa-u.ac.jp

Contributions to Understanding Amino Acid Transport Physiology and Pathology in Research Settings

(Methyl-11C)-D-methionine has significantly contributed to the understanding of amino acid transport systems, particularly in pathological contexts such as cancer. snmjournals.org Tumor cells often exhibit increased amino acid uptake to support their high proliferation rates, a phenomenon mediated by the upregulation of specific amino acid transporters. kanazawa-u.ac.jpnih.gov

Research has shown that the transport mechanism for D-methionine can differ from that of its L-isomer. While L-methionine is primarily transported by the L-type amino acid transporter (LAT1), studies with human-derived tumor cells have revealed that D-methionine is transported by both system L and the alanine–serine–cysteine (ASC) system. kanazawa-u.ac.jpnih.gov This dual transporter affinity of D-methionine provides a broader tool to investigate the activity of these transport systems in cancer cells.

The high metabolic stability of D-methionine means that its accumulation is more reflective of transporter function rather than subsequent metabolic trapping, such as protein synthesis. kanazawa-u.ac.jp This characteristic allows for a more direct assessment of the transport capacity of systems L and ASC in tumors. In vivo studies have shown that the accumulation of radiolabeled D-methionine in certain tumor cells can be higher than that of L-methionine, with lower accumulation in normal tissues like the liver and kidneys. kanazawa-u.ac.jp

The table below outlines the differential transporter utilization by L- and D-methionine in human tumor cells:

Amino Acid EnantiomerPrimary Amino Acid Transport System(s)Reference
L-MethionineSystem L kanazawa-u.ac.jp
D-MethionineSystem L and System ASC kanazawa-u.ac.jp

These findings have implications for understanding the physiological roles of these transporters and how their dysregulation contributes to disease states. The ability to probe the activity of multiple transport systems with a single tracer offers a more comprehensive picture of the metabolic adaptations of cancer cells.

Development of (Methyl-11C)-D-Methionine as a Tool for Exploring Unique Metabolic Signatures

The development of synthetic methods to produce high-purity L- and D-[methyl-11C]methionine has been crucial for its application as a research tool. researchgate.netnih.gov The distinct metabolic fate of the D-enantiomer allows for the exploration of unique metabolic signatures that might otherwise be obscured by the dominant pathways of L-methionine.

In cancer research, the altered metabolism of methionine is a well-established hallmark. nih.govnih.gov The differential uptake and metabolism of (Methyl-11C)-D-methionine compared to its L-isomer can reveal specific metabolic phenotypes. For example, the reliance of certain tumors on specific amino acid transport systems (System L and ASC for D-methionine) can be exploited to identify tumors with a particular metabolic profile. kanazawa-u.ac.jp

Furthermore, the conversion of D-methionine to L-methionine is an enzymatic process. nih.gov The efficiency of this conversion can vary between different cell types and tissues, potentially reflecting unique metabolic states. By tracing the fate of the 11C-methyl group from D-methionine, researchers can gain insights into the activity of the enzymes involved in this conversion and subsequent metabolic pathways, such as transmethylation and transsulfuration. nih.govyoutube.com

The use of (Methyl-11C)-D-methionine in conjunction with its L-counterpart allows for a comparative analysis of methionine metabolism, providing a more complete picture of the metabolic reprogramming that occurs in pathological conditions. This approach can help in identifying novel metabolic vulnerabilities that could be targeted for therapeutic intervention.

Feature(Methyl-11C)-L-Methionine(Methyl-11C)-D-MethionineSignificance in Research
Primary Transport System LSystem L and ASCAllows for probing of a wider range of amino acid transporter activities.
Metabolic Fate Protein synthesis, transmethylation, transsulfurationConversion to L-methionine, potential for unique microbial metabolismEnables study of enantiomer-specific enzyme activities and microbial metabolic pathways.
Research Application Imaging tumor proliferation and protein synthesisImaging bacterial infections and assessing specific amino acid transporter functionProvides tools for differential diagnosis and understanding of distinct metabolic states.

Future Directions and Emerging Research Avenues for Methyl 11c D Methionine

Innovations in Radiosynthetic Automation and Miniaturization

The short 20.4-minute half-life of Carbon-11 (B1219553) necessitates rapid and efficient radiosynthesis, making automation and miniaturization critical areas for future development. While automated systems have been optimized for the L-isomer, these technologies are directly applicable to the production of (Methyl-11C)-D-methionine.

Fully automated synthesis modules, such as the GE TRACERlab FX C Pro, have significantly improved the reproducibility and yield of 11C-labeled methionine. frontiersin.org These systems streamline the process from the production of [11C]methyl iodide to the final product purification. The evolution of these automated protocols has led to nearly doubled absolute yields for L-[S-methyl-11C]methionine, a success that can be mirrored in D-isomer synthesis. frontiersin.org

A significant leap forward is the adoption of microfluidic technology. researchgate.netacs.orgebi.ac.uk Cassette-based microfluidic modules, like the iMiDEV™, offer precise control over reaction conditions in micro-scale volumes. researchgate.netacs.org This approach has demonstrated the ability to achieve high radiochemical yields (>80% for L-[11C]methionine) with significantly lower precursor amounts, enhancing cost-efficiency. researchgate.netacs.orgebi.ac.uk The entire synthesis and purification can be completed in approximately 20 minutes, a critical factor for 11C-radiotracers. researchgate.netacs.orgebi.ac.uk The "dose-on-demand" capability of these miniaturized systems is particularly suitable for preclinical research and adapting to clinical schedules. acs.org Future work will likely focus on optimizing these microfluidic systems specifically for (Methyl-11C)-D-methionine, potentially leading to single-cassette, high-yield productions that are both rapid and resource-sparing.

ParameterConventional Automated SynthesisMicrofluidic Synthesis (e.g., iMiDEV™)
Synthesis Time ~30-40 minutes~20 minutes
Radiochemical Yield Variable, reported up to ~40-50%High, reported >80% for L-isomer
Precursor Amount Milligram quantities3 to 5 times less than conventional
System Footprint Large, requires dedicated hot cell spaceCompact, cassette-based
Flexibility Batch production"Dose-on-demand", single-dose production

Exploration of New Preclinical Disease Models and Research Questions

The unique metabolic pathways of D-amino acids open up novel avenues for preclinical imaging. (Methyl-11C)-D-methionine has already shown promise as a bacteria-specific PET tracer, capable of distinguishing active bacterial infections from sterile inflammation in rodent models. researchgate.netnih.gov This is based on the preferential incorporation of D-amino acids into the peptidoglycan of bacterial cell walls. nih.gov

Future research is expected to expand on this foundation, exploring its utility in more complex infection models, such as biofilm infections or monitoring antibiotic efficacy. Beyond infectious diseases, there is a compelling rationale to investigate (Methyl-11C)-D-methionine in oncology. While the L-isomer is widely studied in cancer due to the methionine addiction of many tumors, the D-isomer offers a unique research tool. frontiersin.org Preclinical studies with other D-amino acid tracers have shown lower accumulation in normal tissues, leading to clearer tumor visualization and higher tumor-to-background contrast. ebi.ac.uk Exploring (Methyl-11C)-D-methionine in established cancer models, such as glioma or breast cancer xenografts, could elucidate the stereospecificity of amino acid transporters and metabolic pathways in tumors, potentially identifying new diagnostic or therapeutic targets.

Another area of interest is neurology. Studies in non-human primates have demonstrated that both L- and D-methionine cross the placenta and accumulate in the fetus, although with different efficiencies, suggesting distinct transport and metabolic fates. frontiersin.org Given the emerging roles of D-amino acids in the central nervous system, preclinical models of neurodegenerative diseases or neurodevelopmental disorders could be investigated with (Methyl-11C)-D-methionine to probe the integrity and function of D-amino acid metabolic pathways.

Preclinical ModelResearch Question for (Methyl-11C)-D-MethionineComparison with L-Isomer
Bacterial Infection (Rodent) Can it quantify bacterial load and monitor antibiotic therapy response?L-isomer is taken up by inflammatory cells, D-isomer is bacteria-specific. researchgate.netnih.gov
Glioblastoma (Rodent) Is uptake mediated by specific transporters? Does it offer better tumor-to-background ratios?L-isomer uptake is high but also present in normal brain tissue. frontiersin.org D-isomer may provide higher contrast.
Placental Transfer (Primate) What are the dynamics of D-amino acid transport to the fetus?Fetal liver uptake of L-isomer is higher than D-isomer. frontiersin.org
Neuroinflammation Can it differentiate between sterile inflammation and infection in the brain?L-isomer accumulates in both tumors and inflammation; D-isomer is expected to be specific to infectious agents. nih.gov

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

The full potential of (Methyl-11C)-D-methionine imaging can be realized by integrating PET data with multi-omics technologies (genomics, proteomics, metabolomics). This approach allows for a systems-level understanding of the biological processes underlying tracer uptake and retention. While specific multi-omics studies involving (Methyl-11C)-D-methionine are still emerging, the framework for such integration is well-established for other PET tracers. frontiersin.orgnih.gov

By correlating in vivo PET signal with ex vivo tissue analysis, researchers can build comprehensive molecular profiles. For instance, in preclinical cancer models, regions of high (Methyl-11C)-D-methionine uptake could be subjected to proteomic analysis to identify the specific amino acid transporters responsible for its influx. Metabolomic analysis could then detail the downstream metabolic fate of the D-isomer within the cell, clarifying whether it is converted to other metabolites or stored unmetabolized. Integrating this with transcriptomic data could reveal the gene expression patterns that regulate these metabolic pathways.

This integrated approach can answer key questions:

Genomics: Are there specific genetic mutations in tumors that correlate with high (Methyl-11C)-D-methionine uptake?

Proteomics: Which transport proteins (e.g., LAT1, ASCT2) are primarily responsible for D-methionine uptake in specific diseases?

Metabolomics: What is the precise intracellular fate of (Methyl-11C)-D-methionine? Is it converted, and if so, into what metabolites?

Such studies will provide a deep mechanistic understanding of tracer kinetics, validating (Methyl-11C)-D-methionine as a robust biomarker and potentially uncovering novel therapeutic targets within D-amino acid metabolic pathways. frontiersin.orgnih.gov

Potential for Development of New D-Amino Acid Radiotracers

The success and unique properties of (Methyl-11C)-D-methionine pave the way for the development of a new class of D-amino acid-based radiotracers. The rationale for exploring other D-amino acids is strong, as they may offer improved specificity and stability compared to their L-enantiomers for certain applications. acs.org The peptidoglycan biosynthesis machinery in bacteria, for example, is known to tolerate various D-amino acid derivatives, opening the door for tracers beyond methionine for infection imaging. nih.gov

Future research could focus on:

[11C]-D-Alanine and [11C]-D-Glutamate: As these are the most common D-amino acids in bacterial cell walls, their radiolabeled versions could be highly specific probes for bacterial infections.

18F-labeled D-Amino Acids: To overcome the short half-life of Carbon-11, developing D-amino acid tracers labeled with Fluorine-18 (t½ ≈ 110 min) would allow for longer imaging studies and broader distribution. Tracers like 3-[18F]fluoro-α-methyl-D-tyrosine (D-[18F]FAMT) have already been explored for tumor imaging. ebi.ac.uk

D-Amino Acids for Neurological Imaging: Given that D-serine is a crucial neuromodulator, a stable, radiolabeled version could be a powerful tool for studying schizophrenia or neurodegenerative diseases where D-serine pathways are dysregulated.

Q & A

Q. What are the standardized protocols for synthesizing (Methyl-11C)-D-methionine and ensuring radiochemical purity?

The synthesis involves site-specific 11C-methylation of D-methionine using precursors like [11C]methyl iodide. Radiochemical purity (>95%) is validated via high-performance liquid chromatography (HPLC) with a radioactivity detector, comparing retention times against non-radioactive D-methionine standards. Impurities (e.g., unreacted precursors or enantiomeric residues) are quantified using thin-layer chromatography (TLC) .

Q. How is (Methyl-11C)-D-methionine used in clinical PET imaging protocols?

Dynamic PET scans are performed over 40–60 minutes post-injection. Time-activity curves (TACs) are generated for target tissues (e.g., brain tumors), with standardized uptake values (SUV) calculated using body weight and injected dose. Blood samples are collected to correct for plasma clearance rates. Imaging protocols prioritize early-phase acquisition (5–20 minutes) to capture active amino acid transport .

Q. What physiological distribution patterns of (Methyl-11C)-D-methionine are observed in preclinical vs. clinical studies?

In rats, high uptake occurs in the liver, spleen, and colon, with minimal brain retention . In humans, rapid blood clearance leads to predominant accumulation in the pancreas, liver, and kidneys. Species-specific differences in enzymatic metabolism and vascular permeability account for these variations .

Advanced Research Questions

Q. How do uptake kinetics of (Methyl-11C)-D-methionine differ from its L-enantiomer in brain tumor imaging?

D-methionine shows lower tumor-to-background ratios compared to L-methionine due to reduced transport via LAT1 amino acid transporters. A 1996 study reported 30% lower SUVmax in gliomas for the D-isomer, attributed to enantiomer-specific membrane transport efficiency . Contradictions in clinical utility require careful selection of enantiomers based on tumor type and transporter expression profiles .

Q. What methodological approaches resolve discrepancies in metabolic rate calculations across studies using (Methyl-11C)-D-methionine?

Extended Patlak analysis incorporates correction factors for 11C-metabolite clearance (e.g., kloss) to account for non-linear tracer kinetics in organs like the liver. Discrepancies arise from variations in scan duration (e.g., 15 vs. 60 minutes) and plasma sampling intervals. Harmonizing protocols using consensus guidelines (e.g., EARL accreditation) improves cross-study comparability .

Q. How can intra-tumoral heterogeneity in (Methyl-11C)-D-methionine uptake be quantified in preclinical models?

Fractal analysis and histogram-based algorithms (e.g., Shannon entropy) are applied to PET voxel data to quantify uptake heterogeneity. A 2015 study demonstrated that heterogeneity indices correlate with tumor aggressiveness in xenograft models, requiring OSEM2D reconstruction and partial volume effect corrections for small lesions .

Q. What confounding variables complicate the interpretation of (Methyl-11C)-D-methionine PET data in inflammatory vs. neoplastic lesions?

Elevated uptake in inflammatory tissues is driven by macrophage-driven amino acid metabolism, mimicking tumor proliferation. Dual-timepoint imaging (e.g., 20-minute and 60-minute scans) discriminates these via differential washout rates: tumors retain tracer longer due to protein incorporation, while inflammation shows faster clearance .

Methodological Considerations

Q. How should researchers address contradictions in reported tumor detection thresholds for (Methyl-11C)-D-methionine?

Threshold variability stems from differences in PET scanner resolution, ROI delineation methods (e.g., SUVmax vs. SUVmean), and patient populations (e.g., glioma grade). Meta-analyses using fixed-effects models and subgroup stratification by tumor histology are recommended to reconcile discrepancies .

Q. What quality control measures are critical for ensuring batch-to-batch consistency in (Methyl-11C)-D-methionine production?

Rigorous testing for enantiomeric purity (>98% D-isomer) via chiral chromatography and residual solvent analysis (e.g., acetone, ethanol) is essential. Stability studies under varying temperatures (4°C vs. 25°C) must confirm radiochemical integrity within 60 minutes post-synthesis .

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